N-(6-oxo-3,7-dihydropurin-2-yl)-2-phenoxyacetamide
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Overview
Description
The compound identified as “N-(6-oxo-3,7-dihydropurin-2-yl)-2-phenoxyacetamide” is a chemical entity with specific properties and applications. It is important in various scientific fields due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of “N-(6-oxo-3,7-dihydropurin-2-yl)-2-phenoxyacetamide” involves specific synthetic routes and reaction conditions. The synthesis typically includes the use of cyclodextrins for the formation of inclusion complexes. The most common methods involve the preparation of host inclusion in the non-polar cavity of cyclodextrins, which enhances the solubility and stability of the compound .
Industrial Production Methods
Industrial production of “this compound” often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its desired form .
Chemical Reactions Analysis
Types of Reactions
“N-(6-oxo-3,7-dihydropurin-2-yl)-2-phenoxyacetamide” undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, leading to the formation of substituted products.
Common Reagents and Conditions
The common reagents used in the reactions of “this compound” include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcomes .
Major Products
The major products formed from the reactions of “this compound” depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield substituted compounds with different functional groups .
Scientific Research Applications
“N-(6-oxo-3,7-dihydropurin-2-yl)-2-phenoxyacetamide” has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It plays a role in biological studies, particularly in understanding molecular interactions and pathways.
Medicine: It is investigated for its potential therapeutic effects and as a component in drug formulations.
Mechanism of Action
The mechanism of action of “N-(6-oxo-3,7-dihydropurin-2-yl)-2-phenoxyacetamide” involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to particular receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to “N-(6-oxo-3,7-dihydropurin-2-yl)-2-phenoxyacetamide” include other cyclodextrin inclusion complexes and derivatives. These compounds share similar chemical structures and properties but may differ in their specific applications and reactivity .
Uniqueness
The uniqueness of “this compound” lies in its specific chemical structure and the ability to form stable inclusion complexes with cyclodextrins. This property enhances its solubility, stability, and overall effectiveness in various applications .
Properties
IUPAC Name |
N-(6-oxo-3,7-dihydropurin-2-yl)-2-phenoxyacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5O3/c19-9(6-21-8-4-2-1-3-5-8)16-13-17-11-10(12(20)18-13)14-7-15-11/h1-5,7H,6H2,(H3,14,15,16,17,18,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXZMETBWWUIXNK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=NC(=O)C3=C(N2)N=CN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=NC(=O)C3=C(N2)N=CN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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